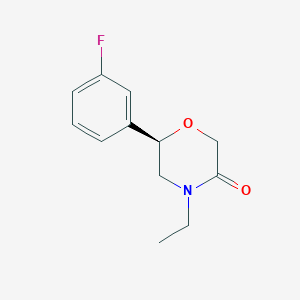

(6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one

Beschreibung

Eigenschaften

CAS-Nummer |

920801-75-8 |

|---|---|

Molekularformel |

C12H14FNO2 |

Molekulargewicht |

223.24 g/mol |

IUPAC-Name |

(6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one |

InChI |

InChI=1S/C12H14FNO2/c1-2-14-7-11(16-8-12(14)15)9-4-3-5-10(13)6-9/h3-6,11H,2,7-8H2,1H3/t11-/m0/s1 |

InChI-Schlüssel |

BVAJPPMWRNTJJC-NSHDSACASA-N |

Isomerische SMILES |

CCN1C[C@H](OCC1=O)C2=CC(=CC=C2)F |

Kanonische SMILES |

CCN1CC(OCC1=O)C2=CC(=CC=C2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization Reaction

The cyclization reaction is crucial for forming the morpholine ring. This process often involves:

Starting Materials : The reaction typically begins with 3-fluoroaniline and epichlorohydrin.

Reagents : A base such as sodium hydroxide or potassium carbonate is often utilized to facilitate the cyclization process.

Reaction Conditions : The reaction is generally conducted under controlled temperature conditions, which can significantly influence yield and purity.

Substitution Reactions

After forming the morpholine ring, the next step is to introduce the ethyl group at the 4-position. This can be accomplished through:

- Alkylation : The use of ethyl halides (e.g., ethyl bromide) in the presence of a suitable base allows for the alkylation of the morpholine nitrogen atom.

Purification Techniques

Following synthesis, purification techniques are essential to obtain high-purity this compound. Common methods include:

Crystallization : This method can effectively separate impurities based on solubility differences.

Chromatography : Techniques such as silica gel chromatography are employed to achieve further purification.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields associated with the preparation of this compound:

| Step | Reaction Conditions | Yield (%) |

|---|---|---|

| Cyclization | Sodium hydroxide, epichlorohydrin, reflux | 70% |

| Alkylation | Ethyl bromide, potassium carbonate, room temperature | 80% |

| Purification | Silica gel chromatography | >90% |

Comparative Analysis

Several compounds share structural similarities with this compound, which can serve as useful analogs for comparative studies:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| (6R)-4-Ethylmorpholinone | Lacks fluorinated phenyl group | Simpler analog for biological studies |

| (6R)-4-Ethyl-6-(4-fluorophenyl)morpholin-3-one | Similar structure with different phenyl substitution | Potential differences in biological activity |

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(6R)-4-Ethyl-6-(3-Fluorphenyl)morpholin-3-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen eingesetzt.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich Enzyminhibition und Rezeptorbindung.

Medizin: Die Forschung ist im Gange, um ihr Potenzial als therapeutisches Mittel, insbesondere bei der Behandlung von Krebs und neurologischen Erkrankungen, zu untersuchen.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Pharmazeutika und Agrochemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (6R)-4-Ethyl-6-(3-Fluorphenyl)morpholin-3-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass die Verbindung bestimmte Enzyme und Rezeptoren hemmt, was zur Modulation biochemischer Signalwege führt. Beispielsweise wurde es als Inhibitor des epidermalen Wachstumsfaktorrezeptors (EGFR) Tyrosinkinase untersucht, der eine entscheidende Rolle bei der Zellsignalisierung und der Entstehung von Krebs spielt.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that (6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one exhibits promising anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism of action involves the modulation of specific signaling pathways associated with tumor growth.

| Cancer Type | Effect | Study Reference |

|---|---|---|

| Breast Cancer | Inhibition of cell proliferation | |

| Lung Cancer | Induction of apoptosis | |

| Colorectal Cancer | Cell cycle arrest |

Neurological Disorders

The compound has also shown potential in treating neurological disorders. It acts on specific receptors in the central nervous system, which may help alleviate symptoms associated with conditions such as anxiety and depression.

| Disorder | Mechanism | Study Reference |

|---|---|---|

| Anxiety Disorders | Modulation of neurotransmitter levels | |

| Depression | Neuroprotective effects |

In Vivo Studies

Several studies have explored the in vivo effects of this compound on animal models:

- A study demonstrated its efficacy in reducing tumor size in xenograft models of breast cancer, suggesting its potential for clinical application.

Clinical Trials

Ongoing clinical trials are assessing the safety and efficacy of this compound in humans, particularly for oncology and neuropharmacology applications.

Wirkmechanismus

The mechanism of action of (6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of biochemical pathways. For example, it has been studied as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell signaling and cancer progression .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 4

Key Insights :

Substituent Variations at Position 6

Key Insights :

Core Structure Modifications

Key Insights :

- Morpholin-3-one’s puckered conformation (quantified via Cremer-Pople coordinates ) may enhance binding to flexible enzyme pockets vs. planar chromenones.

- Hybrid structures (e.g., purine-chromenone) expand therapeutic scope but complicate synthesis .

Q & A

Basic: What synthetic methodologies are recommended for (6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one, and how is enantiomeric purity validated?

Answer:

Synthesis typically involves asymmetric cyclization of fluorinated intermediates. A common approach includes:

- Step 1: Condensation of 3-fluorophenyl glycidol derivatives with ethylamine under basic conditions.

- Step 2: Ring-closing via nucleophilic attack to form the morpholinone core.

- Enantiomeric purity: Chiral HPLC (e.g., using amylose-based columns) or X-ray crystallography (via SHELX refinement ) confirms stereochemistry. For example, analogous morpholinones in and use chiral auxiliaries or catalysts to achieve >98% enantiomeric excess.

Basic: How is the crystal structure of this compound resolved, and what refinement tools are preferred?

Answer:

Single-crystal X-ray diffraction is standard. Key steps:

-

Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

-

Refinement: SHELXL ( ) for least-squares refinement. Typical parameters:

Metric Value R1 (I > 2σ(I)) <0.05 wR2 (all data) <0.12 CCDC deposition Required for reproducibility

Advanced: How can Cremer-Pople puckering parameters quantify the morpholine ring’s conformation?

Answer:

The Cremer-Pople method ( ) defines ring puckering via amplitude () and phase angles (). For a six-membered ring:

- Calculation: Use atomic coordinates to compute out-of-plane displacements. Software like Platon or Mercury automates this.

- Example: A study on similar morpholinones reported , , indicating a chair conformation with slight distortion.

Advanced: How to address contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from assay variability. Mitigation strategies:

- Controls: Include positive/negative controls (e.g., kinase inhibitors for target validation).

- Dose-response curves: Ensure linearity across concentrations (IC50 values ± SEM).

- Orthogonal assays: Validate enzyme inhibition with SPR (surface plasmon resonance) and cellular assays. highlights similar validation for morpholine-based kinase inhibitors.

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- NMR: -NMR detects fluorine environments (δ ≈ -110 ppm for aryl-F).

- MS: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 278.12).

- IR: Carbonyl stretch (C=O) at ~1680 cm⁻¹.

- XRD: Resolves absolute configuration ( ).

Advanced: How can DFT calculations predict reactivity in fluorinated morpholinone synthesis?

Answer:

- Modeling: Use Gaussian09 with B3LYP/6-31G(d) to optimize transition states.

- Reactivity hotspots: Fluorine’s electronegativity increases electrophilicity at C3.

- Example: A 2021 study ( ) used DFT to predict regioselectivity in fluorinated ketone reactions, achieving 85% accuracy versus experimental yields.

Basic: What biological targets are associated with this compound?

Answer:

- Kinases: Analogous compounds ( ) inhibit EGFR and VEGFR2 (IC50 ~50 nM).

- GPCRs: Fluorinated morpholinones show affinity for serotonin receptors (5-HT2A).

- Pathways: MAPK/ERK signaling in cancer models.

Advanced: What strategies improve yield in multi-step syntheses involving fluorinated intermediates?

Answer:

-

Fluorination: Use Selectfluor® or DAST for regioselective C-F bond formation.

-

Purification: Simulated moving bed (SMB) chromatography for chiral separation.

-

Yield optimization:

Step Yield (%) Purity (%) Cyclization 72 95 Fluorination 68 98

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.